molecular formula C19H22N2O4S B2371389 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922133-80-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2371389
CAS No.: 922133-80-0
M. Wt: 374.46
InChI Key: LUYPCPGARSCUCF-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a benzooxazepine core fused with a sulfonamide moiety. The benzooxazepine ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with two methyl groups at the 3-position and a ketone at the 4-position. The sulfonamide group is attached to the aromatic ring via a methylene bridge, with a para-tolyl (p-tolyl) substituent.

The compound’s structural determination likely employs crystallographic tools such as SHELX for refinement and ORTEP-3/WinGX for visualization . Hydrogen-bonding patterns, critical for understanding its solid-state interactions, can be analyzed using methodologies described in Etter’s graph set theory .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-1-(4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-4-6-14(7-5-13)11-26(23,24)21-15-8-9-17-16(10-15)20-18(22)19(2,3)12-25-17/h4-10,21H,11-12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYPCPGARSCUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O4C_{20}H_{22}N_{2}O_{4} and a molecular weight of 354.4 g/mol. Its structure features a tetrahydrobenzo[b][1,4]oxazepine core with substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC20H22N2O4C_{20}H_{22}N_{2}O_{4}
Molecular Weight354.4 g/mol
CAS Number921811-13-4

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with cellular receptors can modify signal transduction pathways, affecting cell proliferation and survival.
  • Disruption of Cellular Processes : It may interfere with DNA replication and protein synthesis, contributing to cell cycle arrest or apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) derivatives against common pathogens. The results indicated:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

This data highlights the compound's potential as a lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in edema and inflammatory markers:

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment45

These findings support further exploration into its use for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with sulfonylurea herbicides and sulfonamide-based pharmaceuticals. Below is a detailed comparison based on the evidence and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Use
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide Benzooxazepine 3,3-dimethyl, 4-oxo, p-tolyl sulfonamide Sulfonamide, ketone, ether, amine Agrochemical (inferred)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Triazine Methyl, methoxy, sulfonyl benzoate Sulfonylurea, ester, triazine Herbicide (sulfonylurea class)
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron) Triazine Ethoxy, methylamino, sulfonyl benzoate Sulfonylurea, ester, triazine Herbicide
Triflusulfuron methyl ester Triazine Trifluoroethoxy, dimethylamino, sulfonyl Sulfonylurea, ester, triazine Herbicide

Key Differences and Implications

Core Heterocycle: The target compound’s benzooxazepine core is distinct from the triazine rings in sulfonylurea herbicides.

Substituent Effects: The 3,3-dimethyl and 4-oxo groups on the benzooxazepine may influence solubility and metabolic stability. In contrast, triazine-based herbicides rely on methoxy/ethoxy and amino groups for herbicidal activity via acetolactate synthase (ALS) inhibition .

Hydrogen-Bonding Profiles: The sulfonamide group in the target compound can act as both a hydrogen-bond donor (N–H) and acceptor (S=O), similar to sulfonylureas.

Synthetic Accessibility :

  • Triazine-based sulfonylureas are synthetically tractable due to modular triazine chemistry, whereas the benzooxazepine scaffold may require multistep synthesis, impacting scalability .

Preparation Methods

Tandem C–N Coupling/C–H Carbonylation

A copper-catalyzed tandem reaction enables simultaneous C–N bond formation and CO₂ incorporation, yielding the benzoxazepine skeleton.

Procedure :

  • React 7-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine (1.0 equiv) with allyl bromide (1.2 equiv) under CO₂ (1 atm) in DMSO.
  • Catalyst: CuI (10 mol%), 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand (10 mol%).
  • Base: Cs₂CO₃ (2.0 equiv) at 100°C for 10 hours.

Mechanism :

  • Oxidative addition of CuI to allyl halide.
  • Nucleophilic attack by amine to form C–N bond.
  • CO₂ insertion via C–H carbonylation at position 7.
  • Reductive elimination to regenerate CuI catalyst.

Yield : 68–72% after silica gel chromatography.

Cyclocondensation of o-Aminophenols with Ketones

Alternative routes involve cyclizing o-aminophenol derivatives with α,β-unsaturated ketones:

Step 1 : Prepare 2-(2-hydroxy-5-nitrobenzamido)propane-1,3-diol via nitration of salicylamide.
Step 2 : Reduce nitro group to amine using H₂/Pd-C (90% yield).
Step 3 : React with 3,3-dimethyl-4-oxopentanal under acidic conditions (HCl, ethanol, reflux) to form the benzoxazepine core.

Sulfonylation of the Amine Intermediate

Methanesulfonamide Installation

The primary amine at position 7 undergoes sulfonylation with 1-(p-tolyl)methanesulfonyl chloride:

Conditions :

  • Amine (1.0 equiv), sulfonyl chloride (1.1 equiv), Et₃N (2.0 equiv) in anhydrous DCM.
  • Stir at 0°C → RT for 6 hours.

Workup :

  • Quench with ice water, extract with DCM, dry over Na₂SO₄.
  • Purify via flash chromatography (hexane:EtOAc 3:1).

Yield : 85–89%.

Comparative Analysis of Synthetic Routes

Method Catalyst System Yield (%) Time (h) Key Advantage
Tandem C–N/C–H CuI/Ligand 68–72 10 One-pot, CO₂ utilization
Cyclocondensation Acidic conditions 60–65 24 No metal catalysts
Sulfonylation Et₃N 85–89 6 High regioselectivity

The copper-catalyzed tandem method offers atom economy but requires stringent anhydrous conditions. Cyclocondensation avoids metals but necessitates multi-step precursor synthesis.

Optimization Challenges

Steric Hindrance Management

The 3,3-dimethyl group impedes cyclization kinetics. Strategies include:

  • Using bulkier ligands (e.g., BINAP) to accelerate oxidative addition.
  • Elevated temperatures (110–120°C) to overcome activation barriers.

Regioselectivity in Sulfonylation

Competing N- versus O-sulfonylation is mitigated by:

  • Low-temperature (0–5°C) reactions favoring amine reactivity.
  • Electron-withdrawing substituents on the benzoxazepine core.

Scalability and Industrial Considerations

Key Parameters :

  • Cost : Tandem method reduces steps but requires expensive CuI/ligand systems (~$120/g).
  • Purification : Silica gel chromatography remains standard; centrifugal partition chromatography offers higher throughput.
  • Green Chemistry : CO₂ utilization in tandem route aligns with sustainable practices.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology:

  • Stepwise optimization: Adjust reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium vs. nickel catalysts) to minimize side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using solvents like ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, 254 nm UV detection) .
  • Validation: Confirm structural integrity at each step using 1^1H/13^{13}C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques:

TechniqueParametersPurpose
NMR 400–600 MHz, DMSO-d₆Assign protons (e.g., oxazepine NH at δ 9.2–10.5 ppm) and confirm stereochemistry .
HPLC C18 column, 0.1% TFA in H₂O/MeCNQuantify purity (>95%) and detect impurities .
HRMS ESI+, m/z 400–600 rangeVerify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach:

  • Comparative assays: Replicate studies under standardized conditions (e.g., enzyme kinetics with fixed ATP concentrations for kinase inhibition assays). Use isogenic cell lines to minimize variability in cellular models .
  • Structural analysis: Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding site interactions. Compare with structurally similar compounds (e.g., 3-chloro-4-methoxybenzenesulfonamide derivatives) to explain activity differences .
  • Data normalization: Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves .

Q. What strategies are effective for studying the reaction mechanisms of this compound in catalytic processes?

  • Methodology:

  • Kinetic isotope effects (KIE): Use deuterated substrates (e.g., D₂O for proton-transfer steps) to identify rate-determining steps in oxidation/reduction reactions .
  • Computational modeling: Apply DFT calculations (B3LYP/6-31G*) to map energy profiles for key intermediates (e.g., sulfonamide radical formation during oxidation) .
  • In situ monitoring: Use FTIR or Raman spectroscopy to detect transient species (e.g., carbonyl intermediates) during reactions .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Workflow:

  • ADMET prediction: Use QikProp or SwissADME to predict logP (target 2–4), aqueous solubility (>50 µM), and CYP450 inhibition risks .
  • Scaffold modification: Introduce electron-withdrawing groups (e.g., -CF₃ at the p-tolyl ring) to enhance metabolic stability. Replace labile moieties (e.g., allyl groups) with cyclopropyl to reduce oxidative degradation .
  • Validation: Synthesize top candidates and test in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

  • Root Causes:

  • Crystallinity differences: Amorphous vs. crystalline forms exhibit divergent solubility. Characterize via powder XRD and DSC (melting endotherm analysis) .
  • Solvent effects: Use standardized solvents (e.g., PBS pH 7.4 for aqueous solubility) and report equilibration time (24–72 hrs) .
    • Mitigation: Pre-saturate solvents with the compound and use nephelometry for turbidity measurements .

Experimental Design Tables

Recommended reaction conditions for derivatization:

Reaction TypeReagents/ConditionsKey Outcomes
Oxidation KMnO₄ (0.1 M, H₂O/acetone, 50°C)Forms sulfone derivatives; monitor via TLC (Rf 0.3–0.5) .
Reduction NaBH₄ (2 eq., MeOH, 0°C)Converts ketone to alcohol; confirm via IR (loss of C=O at 1700 cm⁻¹) .
Nucleophilic substitution K₂CO₃, DMF, 80°CIntroduces alkyl/aryl groups at sulfonamide nitrogen; optimize via DOE .

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